8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
8-Phenyl-1-thia-4-azaspiro[45]decane-3-carboxylic acid is a complex organic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a thiol and an amine precursor. This step often requires the use of a strong base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, using phenyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; carried out in anhydrous ether or tetrahydrofuran.
Substitution: Nitric acid, bromine; reactions often require a catalyst and are conducted at controlled temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.
Industrial Applications: It is explored for use in the synthesis of complex organic molecules and as a building block in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. The phenyl group and carboxylic acid moiety contribute to its binding affinity and overall biological activity.
Comparison with Similar Compounds
Similar Compounds
8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid: Similar structure with a cyano group instead of a hydrogen atom on the spirocyclic core.
1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid: Lacks the phenyl group, resulting in different chemical properties and applications.
Uniqueness
8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to its combination of a spirocyclic core, phenyl group, and carboxylic acid moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c17-14(18)13-10-19-15(16-13)8-6-12(7-9-15)11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDANBNHEWQZATI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C3=CC=CC=C3)NC(CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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